molecular formula C8H16O2S B033392 3-Mercaptohexyl acetate CAS No. 136954-20-6

3-Mercaptohexyl acetate

Cat. No. B033392
M. Wt: 176.28 g/mol
InChI Key: JUCARGIKESIVLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-mercaptohexyl acetate has been accomplished through combinatorial chemistry from alpha,beta-unsaturated ketones and aldehydes, demonstrating the efficiency of this approach in producing such compounds in a short time frame (Vermeulen & Collin, 2003).

Molecular Structure Analysis

The molecular structure of 3-mercaptohexyl acetate has been characterized in detail through techniques such as gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O), providing insights into its sensorial attributes (Vermeulen & Collin, 2003).

Chemical Reactions and Properties

3-Mercaptohexyl acetate participates in various chemical reactions, including esterification and enantiomeric distribution, which significantly influence its aroma profile in wine. Studies have shown different aroma perceptions based on the enantiomeric forms of this compound, highlighting its complexity (Tominaga et al., 2006).

Physical Properties Analysis

The physical properties of 3-mercaptohexyl acetate, including its boiling point, solubility, and stability, have been analyzed to understand its behavior in various media. These properties are crucial for its application in flavor and fragrance formulations.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds and its role in aroma formation, particularly in wine, have been extensively studied. The formation of 3-mercaptohexyl acetate from precursors during fermentation and its contribution to the wine's aroma profile have been of particular interest (Winter et al., 2011).

Scientific Research Applications

  • Analysis in Wine : A method was developed for accurately quantifying both free and disulfide forms of 3-Mercaptohexyl acetate in wine. This aids winemakers in managing aroma evolution and utilizing the disulfide reservoir in wine making (Roland et al., 2016).

  • Influence on Wine Aroma : The enantiomeric distribution of 3-Mercaptohexyl acetate in white wines has been shown to significantly influence the aroma and taste of the wine (Tominaga et al., 2006).

  • Enhancing Wine Aroma : Additions of ascorbic acid and glutathione at harvest can enhance the aroma of Sauvignon blanc wines by supporting 3-Mercaptohexanol formation and maintaining other aroma compounds, including 3-Mercaptohexyl acetate (Makhotkina et al., 2014).

  • Food Additives : Synthesized mercapto esters, including 3-Mercaptohexyl acetate, show high sensory values and diverse sensorial properties, suggesting their potential as food additives (Vermeulen & Collin, 2003).

  • Harvest Time Impact : Harvesting Vitis vinifera grapes early in the morning leads to higher concentrations of 3-Mercaptohexan-1-ol, a precursor to 3-Mercaptohexyl acetate, in wines compared to daytime harvest (Kobayashi et al., 2012).

  • Quantifying in Wine : A novel derivatizing agent, Ethyl propiolate (ETP), provides a quick, user-friendly, and sensitive analytical method for quantifying varietal thiols including 3-Mercaptohexyl acetate in wine for oenological purposes (Herbst-Johnstone et al., 2013).

  • Chromatography and Spectrometry Methods : Different chromatography and spectrometry methods have been compared for their effectiveness in quantifying 3-Mercaptohexyl acetate in wine. These methods include purge and trap gas chromatography, headspace solid phase microextraction, and solid phase extraction (Fedrizzi et al., 2007, 2008).

  • Effects in Beer : Copper sulfate treatment in hop fields has been found to reduce blackcurrant/muscat-like aromas in beer while increasing the contents of 3-Mercaptohexyl acetate (Morimoto et al., 2010).

  • Matrix Effects : The perception of 3-Mercaptohexyl acetate in Chenin Blanc wines is influenced more by their interactions with the matrix than between compounds, highlighting the complexity of aroma perception in wines (Wilson et al., 2019).

  • Aroma Impact in Beverages : Besides wine, 3-Mercaptohexyl acetate has also been identified in passion fruit juice, contributing to its unique aroma (Tominaga & Dubourdieu, 2000).

Safety And Hazards

3-Mercaptohexyl acetate should be handled with care. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3-sulfanylhexyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2S/c1-3-4-8(11)5-6-10-7(2)9/h8,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCARGIKESIVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCOC(=O)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869866
Record name 3-Sulfanylhexyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

clear liquid
Record name 3-Mercaptohexyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/485/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

186.00 °C. @ 760.00 mm Hg
Record name (S)-3-Mercaptohexyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038920
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in ethanol and heptane
Record name 3-Mercaptohexyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/485/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.991-0.996
Record name 3-Mercaptohexyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/485/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Mercaptohexyl acetate

CAS RN

136954-20-6, 145937-71-9
Record name 3-Sulfanylhexyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136954-20-6
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Record name 3-Sulfanylhexyl acetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexanol, 3-mercapto-, 1-acetate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Sulfanylhexyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hexanol, 3-mercapto-, 1-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.841
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-SULFANYLHEXYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N346IQC0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (S)-3-Mercaptohexyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038920
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,060
Citations
T Kishimoto, M Morimoto, M Kobayashi… - Journal of the …, 2008 - Taylor & Francis
The behaviors of 3-mercaptohexan-1-ol (3MH) and 3-mercaptohexyl acetate (3MHA) during brewing processes were examined to establish their contributions to the distinctive beer …
Number of citations: 61 www.tandfonline.com
G Winter, T Van Der Westhuizen… - Australian Journal of …, 2011 - Wiley Online Library
Background and Aims: 3‐Mercaptohexan‐1‐ol (3MH) and its ester 3‐mercaptohexyl acetate (3MHA) are potent aromatic thiols that substantially contribute to varietal wine aroma. …
Number of citations: 81 onlinelibrary.wiley.com
T Tominaga, Y Niclass, E Frérot… - Journal of agricultural …, 2006 - ACS Publications
The enantiomeric distribution of 3-mercaptohexan-1-ol (3MH) and 3-mercaptohexyl acetate (3MHA) in Vitis vinifera wines was determined by combining two techniques: specific …
Number of citations: 151 pubs.acs.org
B Fedrizzi, G Versini, I Lavagnini, G Nicolini… - Analytica chimica …, 2007 - Elsevier
… ng L −1 of 2-furanmethanethiol and 3-mercaptohexyl acetate. This procedure also exploits the … More specifically, 3-mercaptohexan-1-ol and 3-mercaptohexyl acetate, at a level close to …
Number of citations: 66 www.sciencedirect.com
B Fedrizzi, G Versini, I Lavagnini, D Badocco… - Analytica chimica …, 2008 - Elsevier
This work describes a new purge and trap gas chromatography electron impact mass spectrometry (PT–GC–EIMS) method for quantifying 3-mercaptohexan-1-ol (3-MH) and 3-…
Number of citations: 34 www.sciencedirect.com
L Mateo-Vivaracho, V Ferreira, J Cacho - Journal of Chromatography A, 2006 - Elsevier
… Although analytes studied were 2-methyl-3-furanthiol, 4-mercapto-4-methyl-2-pentanone, 3-mercaptohexanol, 2-furanmethanethiol and 3-mercaptohexyl acetate, a good analytical …
Number of citations: 77 www.sciencedirect.com
A Roland, S Delpech, L Dagan, MA Ducasse… - … of Chromatography A, 2016 - Elsevier
… Both 3-mercaptohexan-1-ol (3MH) and 3-mercaptohexyl acetate (3MHA) were largely studied for the last 20 years due to their pleasant olfactory notes conferred to wine. Until now, …
Number of citations: 33 www.sciencedirect.com
C Wilson, J Brand, W du Toit, A Buica - Food Research International, 2019 - Elsevier
… Though both 3-mercaptohexan-1-ol (3MH) and 3-mercaptohexyl acetate (3MHA) are thiols which contribute to the fruity, tropical character of wines, the aroma descriptors used for each …
Number of citations: 17 www.sciencedirect.com
C Vermeulen, S Collin - Journal of agricultural and food chemistry, 2003 - ACS Publications
… The aim of this work was to determine the chromatographic and sensorial properties of 21 synthetic mercapto acetates, among which two 3-mercaptohexyl-acetate and 3-methyl-3-…
Number of citations: 41 pubs.acs.org
FR Pinu, S Jouanneau, L Nicolau… - … journal of enology …, 2012 - Am Soc Enol Viticulture
… The volatile thiol 3-mercaptohexanol (3MH) and its acetylated derivative 3-mercaptohexyl acetate (3MHA) are key contributors to the aroma of Sauvignon blanc. The concentrations of …
Number of citations: 73 www.ajevonline.org

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